

# Spectroscopic Data of Methionyltryptophan: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *H-MET-TRP-OH*

CAS No.: 60535-02-6

Cat. No.: B1676391

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic properties of Methionyltryptophan (Met-Trp), a dipeptide composed of methionine and tryptophan. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization of peptides. We will delve into the theoretical underpinnings and practical considerations for analyzing Met-Trp using various spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

## Molecular and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the basic properties of Methionyltryptophan.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>21</sub> N <sub>3</sub> O <sub>3</sub> S	[1]
Molecular Weight	335.42 g/mol	[1]
CAS Number	60535-02-6	[1]
Canonical SMILES	<chem>CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N</chem>	[2]
Description	A dipeptide composed of methionine and tryptophan, often resulting from the incomplete breakdown of proteins.[1]	

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of molecules containing chromophores. In the case of Methionyltryptophan, the aromatic indole ring of the tryptophan residue is the primary chromophore responsible for its characteristic UV absorbance.

### Principles of UV-Vis Absorption by Methionyltryptophan

The tryptophan residue in Met-Trp absorbs UV radiation, leading to the excitation of  $\pi$  electrons within the indole ring to higher energy orbitals ( $\pi \rightarrow \pi^*$  transitions). The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is sensitive to the chemical environment of the chromophore. While specific experimental spectra for Methionyltryptophan are not readily available in public databases, the expected  $\lambda_{\text{max}}$  can be inferred from the known properties of tryptophan-containing peptides. For peptides and proteins, the absorbance at 280 nm is commonly used to determine their concentration, primarily due to the contribution of tryptophan and, to a lesser extent, tyrosine residues.[3]

### Expected Spectroscopic Parameters

Based on the analysis of various tryptophan-containing peptides, the following UV-Vis characteristics are anticipated for Methionyltryptophan in an aqueous solution:

Parameter	Expected Value	Rationale
$\lambda_{\text{max}}$	~280 nm	Characteristic absorbance of the indole ring of tryptophan.
Molar Extinction Coefficient ( $\epsilon$ )	~5600 M <sup>-1</sup> cm <sup>-1</sup>	Based on the molar extinction coefficient of free tryptophan at 280 nm.

It is important to note that the precise  $\lambda_{\text{max}}$  and  $\epsilon$  can be influenced by factors such as pH, solvent polarity, and the conformation of the dipeptide in solution.[4]

## Experimental Protocol: UV-Vis Spectrum Acquisition

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of Methionyltryptophan.

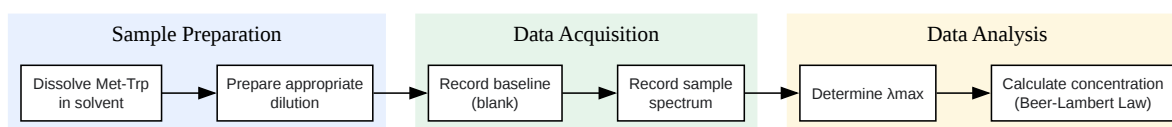
Materials:

- Methionyltryptophan sample
- Solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)
- UV-transparent cuvettes (e.g., quartz)
- UV-Vis spectrophotometer

Procedure:

- **Sample Preparation:** Prepare a stock solution of Methionyltryptophan of a known concentration (e.g., 1 mg/mL) in the desired solvent. From the stock solution, prepare a dilution to an appropriate concentration for measurement (typically in the range of 0.1-1.0 mg/mL).
- **Instrument Setup:** Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

- **Blank Measurement:** Fill a clean cuvette with the solvent used to dissolve the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.
- **Sample Measurement:** Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm).
- **Data Analysis:** Determine the  $\lambda_{\text{max}}$  from the spectrum. If the molar extinction coefficient is known, the concentration can be calculated using the Beer-Lambert law:  $A = \epsilon cl$ , where  $A$  is the absorbance,  $\epsilon$  is the molar extinction coefficient,  $c$  is the concentration, and  $l$  is the path length of the cuvette.



[Click to download full resolution via product page](#)

Caption: Workflow for UV-Vis spectroscopic analysis of Methionyltryptophan.

## Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules and their local environment. The intrinsic fluorescence of Methionyltryptophan is dominated by the tryptophan residue.

## Principles of Methionyltryptophan Fluorescence

The indole ring of tryptophan is a natural fluorophore. Upon excitation with UV light, it transitions to an excited electronic state. It then returns to the ground state by emitting a photon of a longer wavelength (lower energy). The fluorescence emission spectrum is highly sensitive to the polarity of the local environment.

A key consideration for Methionyltryptophan is the potential for fluorescence quenching of the tryptophan residue by the adjacent methionine residue. Methionine is known to be an efficient quencher of tryptophan fluorescence through a photoinduced electron transfer mechanism.[5] This quenching effect can provide insights into the conformation and dynamics of the dipeptide.

## Expected Spectroscopic Parameters

Parameter	Expected Value/Observation	Rationale
Excitation Maximum ( $\lambda_{ex}$ )	~280-295 nm	Corresponds to the absorption maximum of the indole ring.
Emission Maximum ( $\lambda_{em}$ )	~340-350 nm (in aqueous solution)	The emission is Stokes shifted to a longer wavelength. The exact position is sensitive to the solvent environment.[6]
Quantum Yield ( $\Phi_F$ )	Lower than free tryptophan	Quenching by the methionine residue is expected to reduce the fluorescence quantum yield.[5]
Fluorescence Lifetime ( $\tau$ )	Shorter than free tryptophan	The quenching mechanism provides a non-radiative decay pathway, shortening the excited-state lifetime.

## Experimental Protocol: Fluorescence Spectrum Acquisition

Materials:

- Methionyltryptophan sample
- Fluorescence-grade solvent (e.g., deionized water, buffer)
- Quartz fluorescence cuvettes

- Fluorometer

Procedure:

- **Sample Preparation:** Prepare a dilute solution of Methionyltryptophan in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically  $< 0.1$ ) to avoid inner filter effects.
- **Instrument Setup:** Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission monochromators to the desired wavelengths or scan ranges.
- **Blank Subtraction:** Record the emission spectrum of the solvent blank. This will be subtracted from the sample spectrum to remove Raman scattering and other background signals.
- **Acquire Emission Spectrum:** Place the sample cuvette in the fluorometer and record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed (e.g., at 295 nm).
- **Acquire Excitation Spectrum:** To confirm the identity of the fluorophore, record an excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (e.g., the emission maximum).
- **Data Analysis:** Determine the excitation and emission maxima. The fluorescence intensity can be used for quantitative analysis, and shifts in the emission maximum can provide information about the local environment of the tryptophan residue.

Caption: Workflow for fluorescence spectroscopic analysis of Methionyltryptophan.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of each atom in Methionyltryptophan.

### Principles of NMR Spectroscopy for Methionyltryptophan

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as  $^1\text{H}$  and  $^{13}\text{C}$ , can absorb electromagnetic radiation at specific frequencies. The exact frequency, known as the chemical shift ( $\delta$ ), is highly dependent on the local electronic environment of the nucleus. Coupling between adjacent nuclei (J-coupling) provides information about the connectivity of atoms.

## Predicted NMR Data

While experimental NMR spectra for Methionyltryptophan are not readily available in the public domain, predicted spectra can be generated based on computational models. The Natural Products Magnetic Resonance Database (NP-MRD) provides predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for Methionyltryptophan.[2]

Predicted  $^1\text{H}$  NMR Spectrum (100 MHz,  $\text{D}_2\text{O}$ ):[2] This data is computationally predicted and should be used as a guide for experimental verification.

Predicted  $^{13}\text{C}$  NMR Spectrum (25 MHz,  $\text{D}_2\text{O}$ ):[2] This data is computationally predicted and should be used as a guide for experimental verification.

## Experimental Protocol: NMR Spectrum Acquisition

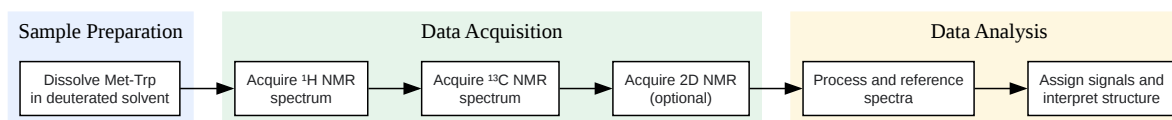
Materials:

- Methionyltryptophan sample
- Deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ )
- NMR tubes
- NMR spectrometer

Procedure:

- **Sample Preparation:** Dissolve an appropriate amount of Methionyltryptophan (typically 1-10 mg) in the chosen deuterated solvent (0.5-0.7 mL).
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

- **Acquire  $^1\text{H}$  Spectrum:** Acquire a one-dimensional  $^1\text{H}$  NMR spectrum. This typically involves a short pulse sequence and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Acquire  $^{13}\text{C}$  Spectrum:** Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum. Due to the low natural abundance of  $^{13}\text{C}$ , this requires a longer acquisition time and often involves proton decoupling to simplify the spectrum.
- **2D NMR (Optional):** For complete assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[7]
- **Data Processing and Analysis:** The raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).



[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis of Methionyltryptophan.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.

## Principles of Mass Spectrometry for Methionyltryptophan

In a mass spectrometer, molecules are first ionized to create charged particles. These ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected. The resulting mass spectrum is a plot of ion intensity versus  $m/z$ . For peptides like Methionyltryptophan, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to produce intact molecular ions.

## Expected Mass Spectrometric Data

Ion	Expected $m/z$
$[M+H]^+$	336.1376
$[M+Na]^+$	358.1195
$[M-H]^-$	334.1220

Calculated based on the molecular formula  $C_{16}H_{21}N_3O_3S$ .

## Fragmentation Analysis (Tandem MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the  $[M+H]^+$  ion of Methionyltryptophan) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide information about the amino acid sequence and post-translational modifications. A study by Scuderi et al. investigated the tandem mass spectrometry of oxidized peptides, including Met-Trp, which can be a valuable resource for understanding its fragmentation patterns.[1] The fragmentation of tryptophan-containing peptides can sometimes be induced in the ion source.[8]

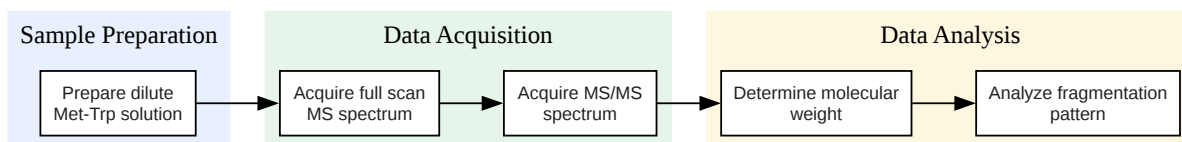
## Experimental Protocol: Mass Spectrum Acquisition

Materials:

- Methionyltryptophan sample
- LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
- Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)

Procedure:

- **Sample Preparation:** Prepare a dilute solution of Methionyltryptophan in an appropriate solvent system for the chosen ionization method. For ESI, a solution in water/acetonitrile with a small amount of formic acid is common. For MALDI, the sample is co-crystallized with a matrix on a target plate.
- **Instrument Calibration:** Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.
- **Acquire Full Scan Mass Spectrum:** Infuse the sample into the mass spectrometer and acquire a full scan mass spectrum to determine the  $m/z$  of the molecular ion.
- **Acquire MS/MS Spectrum:** Select the molecular ion of interest as the precursor ion. Subject the precursor ion to collision-induced dissociation and acquire the tandem mass spectrum (MS/MS) of the fragment ions.
- **Data Analysis:** Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions (e.g., b- and y-ions) that confirm the amino acid sequence.



[Click to download full resolution via product page](#)

Caption: Workflow for mass spectrometric analysis of Methionyltryptophan.

## Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic techniques used for the characterization of Methionyltryptophan. While experimental data for this specific dipeptide is not extensively available in public repositories, this guide has synthesized information from related compounds and theoretical predictions to offer a robust framework for its analysis. The provided protocols and expected data will serve as a valuable

resource for researchers in the fields of peptide chemistry, biochemistry, and drug development. Further experimental investigation is encouraged to populate the spectroscopic databases with verified data for this and other dipeptides.

## References

- Bojarczuk, A., et al. (2006). IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides. *Journal of Molecular Structure*, 792-793, 184-189. [[Link](#)]
- Lakowicz, J. R. (2006). *Principles of Fluorescence Spectroscopy*. Springer.
- Yuan, T., et al. (2017). Spectroscopic investigation of linear and branched tryptophan-containing peptides. *Journal of Photochemistry and Photobiology A: Chemistry*, 335, 237-246.
- Voges, D., & Crothers, D. M. (1998). Tryptophan fluorescence quenching by methionine and selenomethionine residues of calmodulin: orientation of peptide and protein binding. *Biochemistry*, 37(9), 2813-2821. [[Link](#)]
- Miles, J. A., & Miles, C. O. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. *Journal of Chemical Education*, 91(11), 1964-1967. [[Link](#)]
- Royal Society of Chemistry. (2024). Supporting Information. [[Link](#)]
- Møller, I. R., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. *Journal of the American Society for Mass Spectrometry*, 22(10), 1834-1845. [[Link](#)]
- NP-MRD. (2022). Showing NP-Card for Methionyl-Tryptophan (NP0136584). [[Link](#)]
- Scuderi, D., et al. (2015). Tandem mass spectrometry and infrared spectroscopy as a tool to identify peptide oxidized residues. *Physical Chemistry Chemical Physics*, 17(39), 25998-26007.
- Schweitzer-Stenner, R. (2008). Determination of Conformational Preferences of Dipeptides Using Vibrational Spectroscopy. *The Journal of Physical Chemistry B*, 112(5), 1572-1580. [[Link](#)]

- Mookherjee, A., et al. (2020). Structure of Proton-Bound Methionine and Tryptophan Dimers in the Gas Phase Investigated with IRMPD Spectroscopy and Quantum Chemical Calculations. *The Journal of Physical Chemistry A*, 124(10), 1969-1980. [[Link](#)]
- Immunomart. Methionyltryptophan. [[Link](#)]
- Chen, Y., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. *Proceedings of the National Academy of Sciences*, 114(23), 5919-5924. [[Link](#)]
- Peters, K., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. *Journal of the American Society for Mass Spectrometry*, 22(10), 1834-1845.
- Wei, Y., et al. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. *Biointerphases*, 8(1), 26. [[Link](#)]
- De Luca, S., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. *Metabolites*, 10(1), 26. [[Link](#)]
- Wei, Y., et al. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. *Biointerphases*, 8(1), 26. [[Link](#)]
- El-Masry, E., et al. (2021). Characterization of tryptophan-containing dipeptides for anti-angiogenic effects. *Acta Physiologica*, 231(2), e13556. [[Link](#)]
- Shafi, S., et al. (2017). A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum. *PLoS One*, 12(7), e0182247. [[Link](#)]
- Tkachenko, A., et al. (2016). Development of GC-MS method for identification of dipeptides. *Journal of Analytical & Bioanalytical Techniques*, 7(4), 1000320.
- Al-Omair, M. A., & Al-Amshany, Z. M. (2019). Solid-Phase Peptide Synthesis of Dipeptide (Histidine- $\beta$ -Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al<sup>3+</sup>, Cu<sup>2+</sup>, Hg<sup>2+</sup> and Pb<sup>2+</sup>: Experimental and Theoretical Study. *Molecules*, 24(19), 3469.
- Kim, H. K., et al. (2017). <sup>1</sup>H and <sup>13</sup>C NMR for the Profiling of Natural Product Extracts: Theory and Applications. *Molecules*, 22(12), 2157. [[Link](#)]

- Gucinski, A. C., & Turecek, F. (2011). Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? *Journal of the American Society for Mass Spectrometry*, 22(9), 1596-1605. [\[Link\]](#)
- Samanta, A., & Bandyopadhyay, S. (2023). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. *ACS Omega*, 8(46), 44031-44040. [\[Link\]](#)
- Al-Shwaiyat, M. K. A., et al. (2019). Enhancing selectivity in spectrofluorimetric determination of tryptophan by using graphene oxide nanosheets. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 214, 25-30.
- Reich, H. J. (2020). NMR Spectroscopy :: <sup>1</sup>H NMR Chemical Shifts. *Organic Chemistry Data*. [\[Link\]](#)
- Mookherjee, A., et al. (2020). Structure of Proton-Bound Methionine and Tryptophan Dimers in the Gas Phase Investigated with IRMPD Spectroscopy and Quantum Chemical Calculations. *The Journal of Physical Chemistry A*, 124(10), 1969-1980. [\[Link\]](#)
- ResearchGate. (n.d.). <sup>1</sup>H NMR spectra showing tryptophan aromatic proton resonances for (A)... [\[Link\]](#)
- Nishimura, Y., et al. (2019). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. *Analytical Methods*, 11(35), 4525-4531. [\[Link\]](#)
- Cupellini, L., et al. (2017). Sampling the protonation states: pH-dependent UV absorption spectrum of a polypeptide dyad. *arXiv preprint arXiv:1710.03684*. [\[Link\]](#)
- Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [\[Link\]](#)
- ResearchGate. (n.d.). Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce<sup>3+</sup>-doped CaMoO<sub>4</sub> nanocrystals. [\[Link\]](#)

- ResearchGate. (n.d.). Transient mass spectra of protonated Trp. (a) Fragment m/z 188 shows a... [[Link](#)]
- ResearchGate. (n.d.). Evolution of the absorption spectrum of the dipeptide Trp-Tyr upon... [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Methionyltryptophan - Immunomart [[immunomart.com](http://immunomart.com)]
- 2. [np-mrd.org](http://np-mrd.org) [[np-mrd.org](http://np-mrd.org)]
- 3. [documents.thermofisher.com](http://documents.thermofisher.com) [[documents.thermofisher.com](http://documents.thermofisher.com)]
- 4. [arxiv.org](http://arxiv.org) [[arxiv.org](http://arxiv.org)]
- 5. Tryptophan fluorescence quenching by methionine and selenomethionine residues of calmodulin: orientation of peptide and protein binding - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 6. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
- 7. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
- 8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [[pubs.rsc.org](http://pubs.rsc.org)]
- To cite this document: BenchChem. [Spectroscopic Data of Methionyltryptophan: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676391/docs#spectroscopic-data-of-methionyltryptophan-a-technical-guide>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)